2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Characterization
Palladium-Catalyzed Carbonylative Synthesis : A study on the synthesis of functionalized benzimidazothiazoles via a palladium-catalyzed carbonylative multicomponent synthesis explores the reactivity of related thioether compounds under oxidative aminocarbonylation conditions. This process yields complex heterocyclic compounds, offering insights into the synthesis routes that could potentially apply to the compound of interest (Veltri et al., 2016).
Bioactive Compound Synthesis
Antimicrobial Activities of Imidazole Derivatives : The synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones provide a framework for synthesizing and testing the bioactivity of compounds, including those with imidazole rings, which are structurally related to the compound . This research could guide the development of new antimicrobial agents using similar structural motifs (Sharma, Sharma, & Rane, 2004).
Anticancer Activity of Imidazole Derivatives : Research on the synthesis of imidazole derivatives and their anticancer activities provides insights into how structural variations affect biological activity. This knowledge is crucial for designing compounds with enhanced therapeutic potential, potentially applicable to derivatives of the specified compound (Duran & Demirayak, 2012).
Structural and Reactivity Studies
Cascade Reactions for Heterocyclic Synthesis : The utilization of thioureido-acetamides in cascade reactions to synthesize various heterocycles, including imidazolines, demonstrates a versatile approach to constructing complex molecular architectures from simple precursors. Such methodologies could be adapted for synthesizing compounds with the desired structural features (Schmeyers & Kaupp, 2002).
Conformational Studies of Cyclopropane Derivatives : Research into the conformational restriction of histamine using cyclopropane-based analogs highlights the significance of molecular conformation on bioactivity. These studies can inform the design of compounds with improved specificity and potency by exploiting conformational constraints, relevant for derivatives of the specified compound (Kazuta et al., 2003).
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-12-6-13(2)19(14(3)7-12)23-18(27)11-28-20-21-8-16(10-25)24(20)9-17(26)22-15-4-5-15/h6-8,15,25H,4-5,9-11H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUJOSJERJGOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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